Methyl 3-amino-3-oxopropanoate Methyl 3-amino-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 51513-29-2
VCID: VC7845412
InChI: InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6)
SMILES: COC(=O)CC(=O)N
Molecular Formula: C4H7NO3
Molecular Weight: 117.1 g/mol

Methyl 3-amino-3-oxopropanoate

CAS No.: 51513-29-2

Cat. No.: VC7845412

Molecular Formula: C4H7NO3

Molecular Weight: 117.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-oxopropanoate - 51513-29-2

Specification

CAS No. 51513-29-2
Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
IUPAC Name methyl 3-amino-3-oxopropanoate
Standard InChI InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6)
Standard InChI Key LSNSJCKGQREPDW-UHFFFAOYSA-N
SMILES COC(=O)CC(=O)N
Canonical SMILES COC(=O)CC(=O)N

Introduction

Chemical and Physical Properties

Methyl 3-amino-3-oxopropanoate is a white to off-white crystalline solid with a molecular structure defined by the IUPAC name methyl 3-amino-3-oxopropanoate. Its SMILES notation (COC(=O)CC(=O)N\text{COC(=O)CC(=O)N}) and InChIKey (LSNSJCKGQREPDW-UHFFFAOYSA-N\text{LSNSJCKGQREPDW-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and experimental studies . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC4H7NO3\text{C}_4\text{H}_7\text{NO}_3
Molecular Weight117.10 g/mol
Purity≥95% (research grade)
Storage Conditions2–8°C, dark, dry environment

The compound’s dual functional groups—the amino and keto moieties—facilitate participation in nucleophilic substitutions, condensations, and cyclization reactions, making it a versatile intermediate .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 3-amino-3-oxopropanoate is typically synthesized via the reaction of methyl acetoacetate with ammonia or amines under catalytic conditions. For example, palladium(II) acetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed to catalyze the alcoholysis of 3-iodopropynamides, yielding carbamoylacetates such as methyl 3-[methyl(phenyl)amino]-3-oxopropanoate . This method achieves moderate to high yields (60–85%) under aerobic conditions in acetonitrile at room temperature .

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to optimize yield and purity. Key steps include:

  • Feedstock Preparation: Methyl acetoacetate and ammonia are purified to >99% purity.

  • Reaction: Conducted at 50–80°C with heterogeneous catalysts (e.g., zeolites) to minimize byproducts.

  • Downstream Processing: Crystallization and vacuum distillation isolate the product with ≥97% purity .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to oxoindoline derivatives, which are pharmacophores in antipsychotic and anticancer agents. For instance, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate undergoes methylation-cyclization to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate, a scaffold for kinase inhibitors .

Polymer Chemistry

In polymer synthesis, the amino and keto groups enable cross-linking reactions with diisocyanates or epoxides, producing thermally stable polyurethanes and epoxy resins .

Agricultural Chemistry

Derivatives of methyl 3-amino-3-oxopropanoate exhibit herbicidal and fungicidal activity. Structural modifications, such as replacing the methyl ester with ethyl groups, enhance lipid solubility and bioactivity.

Reaction Pathways and Mechanisms

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the keto group to a carboxylic acid, yielding malonamic acid derivatives.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the keto group to a hydroxyl group, forming 3-amino-3-hydroxypropanoate esters .

Nucleophilic Substitution

The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives. For example, reaction with CH3I\text{CH}_3\text{I} in tetrahydrofuran (THF) yields methyl 3-(methylamino)-3-oxopropanoate .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
Methyl 3-oxopropanoateLacks amino group; less nucleophilicityEsterification reactions
Methyl malonyl chlorideChloroformyl group instead of aminoAcyl chloride chemistry
Ethyl 3-amino-3-oxopropanoateEthyl ester; enhanced lipophilicityDrug delivery systems

The amino-keto synergy in methyl 3-amino-3-oxopropanoate distinguishes it from analogs, enabling unique reactivity in multicomponent reactions .

Recent Advances in Utilization

A 2015 study demonstrated the compound’s utility in palladium-catalyzed syntheses of carbamoylacetates, highlighting its role in constructing heterocyclic frameworks . Innovations in flow chemistry have also improved its industrial-scale production, reducing reaction times by 40% compared to batch processes.

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